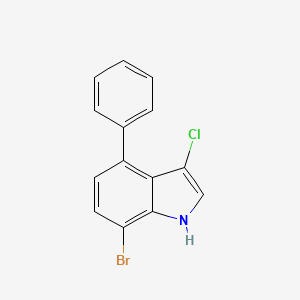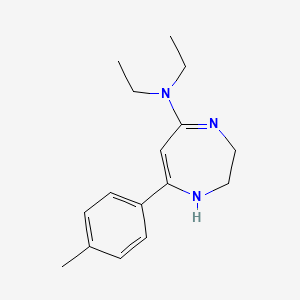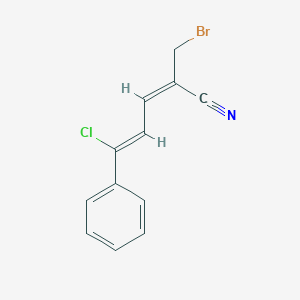![molecular formula C23H17IN2O3 B12635000 5-(2-iodophenyl)-2,3-diphenyldihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione](/img/structure/B12635000.png)
5-(2-iodophenyl)-2,3-diphenyldihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(2-iodophenyl)-2,3-diphenyldihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione is a complex organic compound belonging to the oxazole family. Oxazoles are heterocyclic compounds containing an oxygen and nitrogen atom in a five-membered ring. This specific compound is characterized by the presence of an iodophenyl group and two phenyl groups attached to a dihydropyrrolo[3,4-d][1,2]oxazole ring system. The unique structure of this compound makes it of interest in various fields of scientific research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-iodophenyl)-2,3-diphenyldihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione typically involves the cyclization of β-hydroxy amides. One common method involves the use of Deoxo-Fluor® as a fluorinating reagent to effect the cyclization at elevated temperatures (70–90°C). The reaction is followed by in-line quenching of residual HF to improve safety and purity . Another approach involves the use of manganese dioxide as a heterogeneous reagent in flow processes, which helps in the oxidative aromatization of oxazolines to oxazoles .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but the principles of flow chemistry and the use of stable reagents like Deoxo-Fluor® and manganese dioxide can be scaled up for larger production. The use of flow reactors allows for continuous production, which is advantageous for industrial applications.
化学反応の分析
Types of Reactions
5-(2-iodophenyl)-2,3-diphenyldihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form oxazoles using reagents like manganese dioxide or bromotrichloromethane.
Substitution: The iodophenyl group can participate in substitution reactions, where the iodine atom is replaced by other functional groups.
Cyclization: The formation of the oxazole ring itself is a cyclization reaction involving β-hydroxy amides and fluorinating agents.
Common Reagents and Conditions
Oxidation: Manganese dioxide, bromotrichloromethane, and DBU are commonly used.
Substitution: Various nucleophiles can be used to replace the iodine atom in the iodophenyl group.
Cyclization: Deoxo-Fluor® and other fluorinating agents are used for the cyclization of β-hydroxy amides.
Major Products
The major products formed from these reactions include various oxazole derivatives, depending on the specific reagents and conditions used.
科学的研究の応用
5-(2-iodophenyl)-2,3-diphenyldihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione has several applications in scientific research:
作用機序
The mechanism of action of 5-(2-iodophenyl)-2,3-diphenyldihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione involves its interaction with specific molecular targets. The oxazole ring system can interact with enzymes and receptors through non-covalent interactions, such as hydrogen bonding and π-π stacking . These interactions can modulate the activity of the target proteins, leading to various biological effects.
類似化合物との比較
Similar Compounds
Oxazole: A simpler heterocyclic compound with a five-membered ring containing oxygen and nitrogen.
Isoxazole: Similar to oxazole but with the oxygen and nitrogen atoms in different positions.
Oxadiazole: Contains two nitrogen atoms in the five-membered ring, offering different electronic properties.
Uniqueness
5-(2-iodophenyl)-2,3-diphenyldihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione is unique due to the presence of the iodophenyl group and the specific arrangement of the phenyl groups. This unique structure allows for specific interactions with biological targets and offers potential for the development of new therapeutic agents .
特性
分子式 |
C23H17IN2O3 |
|---|---|
分子量 |
496.3 g/mol |
IUPAC名 |
5-(2-iodophenyl)-2,3-diphenyl-3a,6a-dihydro-3H-pyrrolo[3,4-d][1,2]oxazole-4,6-dione |
InChI |
InChI=1S/C23H17IN2O3/c24-17-13-7-8-14-18(17)25-22(27)19-20(15-9-3-1-4-10-15)26(29-21(19)23(25)28)16-11-5-2-6-12-16/h1-14,19-21H |
InChIキー |
GZHXOGAEXSANMA-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C2C3C(C(=O)N(C3=O)C4=CC=CC=C4I)ON2C5=CC=CC=C5 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


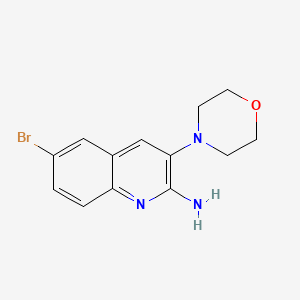
![2-(3,4-Dimethylphenyl)-3-[(3-methoxyphenyl)methoxy]-1,3-thiazolidin-4-one](/img/structure/B12634931.png)
![1-[4-(2-Methylpropyl)phenyl]-3-azabicyclo[3.1.0]hexane](/img/structure/B12634932.png)
![5-Methylspiro[indoline-3,4'-piperidine]](/img/structure/B12634935.png)
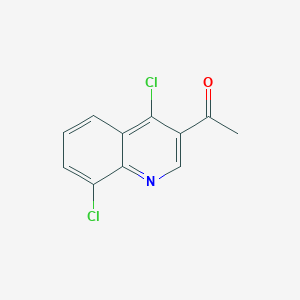
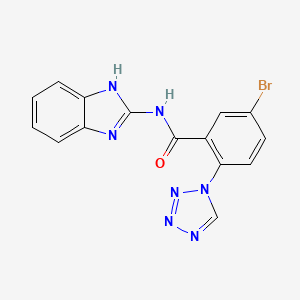
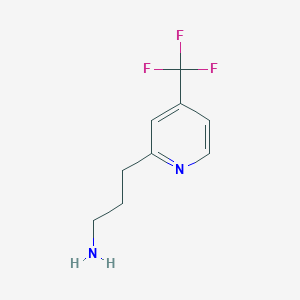
![(2S)-2-(4-Nitrophenyl)-4-[(1S)-1-phenylethyl]morpholine](/img/structure/B12634963.png)

![1,3-Benzenediol, 4-[2-ethyl-7-(trifluoroMethyl)-2H-indazol-3-yl]-](/img/structure/B12634981.png)
